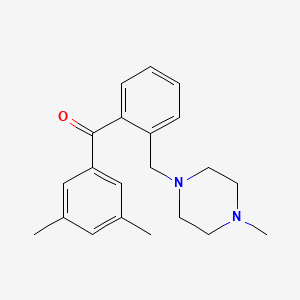
3,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C21H26N2O . It has a molecular weight of 322.45 .
Molecular Structure Analysis
The molecule contains a total of 52 bonds. There are 26 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), and 2 tertiary amines (aliphatic) .Wissenschaftliche Forschungsanwendungen
Photocrosslinking in Polymer Chemistry
- Application : Photocrosslinking of poly(ethylene terephthalate) copolymers containing photoreactive comonomers. The benzophenone segments in these polymers induce photocrosslinking upon UV irradiation, which enhances their physical properties like increased glass transition temperatures and broadening of melting transitions (Wang et al., 2005).
Organic Synthesis and Chemical Reactions
- Application : Involved in Michael reactions on chromone derivatives, leading to the synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates. This demonstrates its utility in complex organic synthesis processes (Terzidis et al., 2008).
Photoremovable Protecting Group in Biochemistry
- Application : Serves as a photoremovable protecting group for carboxylic acids in organic synthesis or biochemistry. This is crucial for creating 'caged compounds' that can be activated by light (Zabadal et al., 2001).
Photocycloaddition in Solid-State Chemistry
- Application : Used in solid-state photocycloaddition reactions, demonstrating its role in creating specific chemical structures with high site- and regioselectivity (Shimo et al., 2006).
Environmental and Health Research
- Application : Studied for its metabolism by liver microsomes and its effects on endocrine-disrupting activity. This is relevant in environmental health research, particularly concerning substances used in sunscreens (Watanabe et al., 2015).
Catalysis and Green Chemistry
- Application : Utilized in the synthesis of a sulfonated Schiff base dimethyltin(IV) coordination polymer, which serves as a catalyst for environmentally friendly oxidation reactions (Martins et al., 2016).
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-12-17(2)14-19(13-16)21(24)20-7-5-4-6-18(20)15-23-10-8-22(3)9-11-23/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBQTBMGDIZKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643881 |
Source


|
| Record name | (3,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-23-8 |
Source


|
| Record name | Methanone, (3,5-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
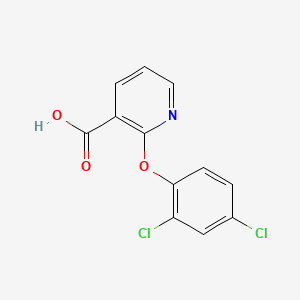


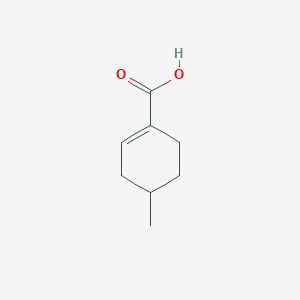



![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)
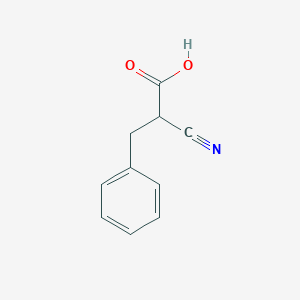


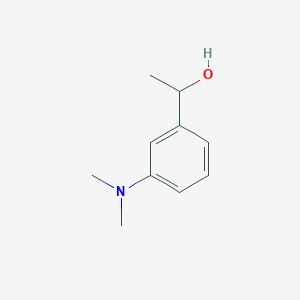
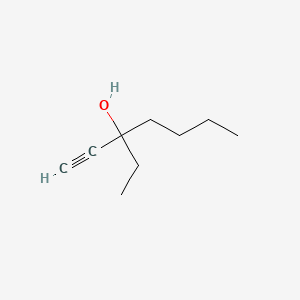
![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)
